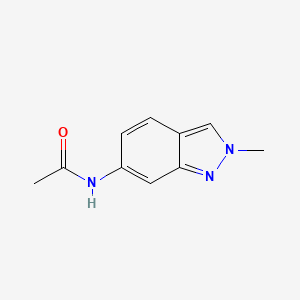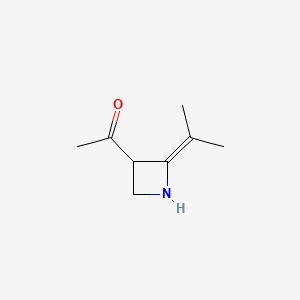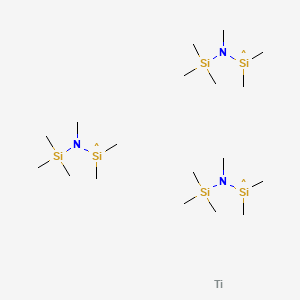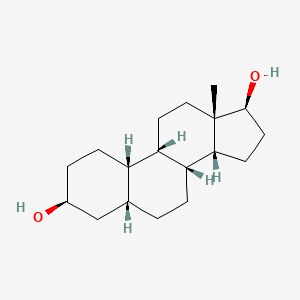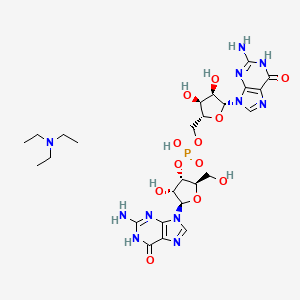
rGuo-P-rGuo.TEA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “rGuo-P-rGuo.TEA” is a synthetic nucleotide analog that has garnered significant interest in the fields of chemistry and biology. This compound is composed of riboguanosine (rGuo) linked by a phosphate group (P) and further modified with triethylamine (TEA). The unique structure of this compound allows it to interact with various biological molecules, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rGuo-P-rGuo.TEA typically involves the following steps:
Preparation of Riboguanosine (rGuo): Riboguanosine is synthesized from guanosine through a series of enzymatic or chemical reactions.
Phosphorylation: The riboguanosine is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) under controlled conditions.
Coupling Reaction: The phosphorylated riboguanosine is then coupled with another riboguanosine molecule in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Modification with Triethylamine (TEA): The final step involves the addition of triethylamine to the coupled product to form this compound. This step is typically carried out under mild conditions to prevent degradation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Riboguanosine: Large-scale production of riboguanosine using optimized enzymatic or chemical methods.
Automated Phosphorylation and Coupling: Use of automated synthesizers to carry out phosphorylation and coupling reactions efficiently.
Purification and Quality Control: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and subjected to rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
rGuo-P-rGuo.TEA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.
Substitution: Hydroxide ions (OH-) in aqueous solution at elevated temperatures.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted products with nucleophilic groups replacing specific atoms or groups in the compound.
Aplicaciones Científicas De Investigación
rGuo-P-rGuo.TEA has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide analogs and their interactions with other molecules.
Biology: Employed in the study of nucleic acid structures and functions, as well as in the development of novel therapeutic agents.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of specialized biochemical reagents and as a component in diagnostic assays.
Mecanismo De Acción
The mechanism of action of rGuo-P-rGuo.TEA involves its interaction with nucleic acids and proteins. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes involved in nucleic acid metabolism, this compound can inhibit their activity.
Interfere with Nucleic Acid Synthesis: The compound can be incorporated into nucleic acids, leading to the disruption of DNA and RNA synthesis.
Modulate Signaling Pathways: this compound can affect cellular signaling pathways by interacting with key regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
rGuo-P-rGuo: Lacks the triethylamine modification, making it less effective in certain applications.
rGuo-P-rAdo: Contains adenosine instead of riboguanosine, resulting in different biological activities.
rGuo-P-rCyt: Contains cytidine instead of riboguanosine, leading to variations in its interactions with nucleic acids.
Uniqueness
rGuo-P-rGuo.TEA is unique due to its triethylamine modification, which enhances its stability and efficacy in various applications. This modification allows the compound to interact more effectively with biological molecules, making it a valuable tool in research and therapeutic development.
Propiedades
Fórmula molecular |
C26H40N11O12P |
|---|---|
Peso molecular |
729.6 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C20H25N10O12P.C6H15N/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-10(33)9(32)6(41-17)2-39-43(37,38)42-12-5(1-31)40-18(11(12)34)30-4-24-8-14(30)26-20(22)28-16(8)36;1-4-7(5-2)6-3/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H3,21,25,27,35)(H3,22,26,28,36);4-6H2,1-3H3/t5-,6-,9-,10-,11-,12-,17-,18-;/m1./s1 |
Clave InChI |
DJDYWBRYLSPKKU-AORRWANRSA-N |
SMILES isomérico |
CCN(CC)CC.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N |
SMILES canónico |
CCN(CC)CC.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B13829629.png)
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
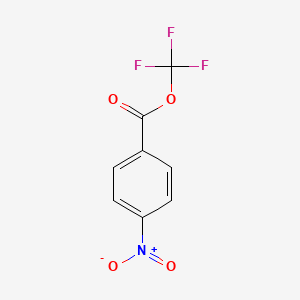
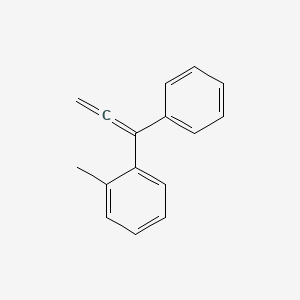
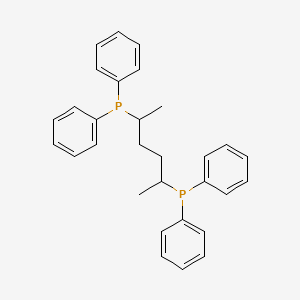
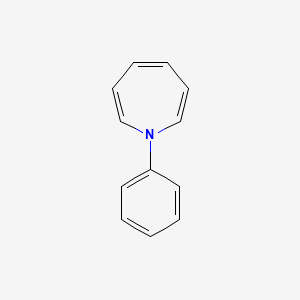

![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)

